molecular formula C16H15ClN2O4 B2412291 Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate CAS No. 477889-66-0

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate

Cat. No.: B2412291
CAS No.: 477889-66-0
M. Wt: 334.76
InChI Key: IQTFJVWBBYQGMG-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate is a complex organic compound with a molecular formula of C16H15ClN2O4. This compound is known for its unique chemical structure, which includes a methoxybenzenecarboxylate group and a chloroanilino group. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)carbamoylamino]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-14-9-12(7-8-13(14)15(20)23-2)19-16(21)18-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFJVWBBYQGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Bond Formation via Isocyanate Coupling

The primary synthetic route involves condensation between methyl 4-amino-2-methoxybenzoate and 4-chlorophenyl isocyanate (Fig. 1).

Reaction Scheme:

  • Methyl 4-amino-2-methoxybenzoate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
  • 4-Chlorophenyl isocyanate (1.1 equiv) is added dropwise at 0°C under nitrogen.
  • The reaction is warmed to room temperature and stirred for 12–18 hours.
  • Completion is confirmed by thin-layer chromatography (TLC; ethyl acetate/heptane 3:2).

Work-Up:
The crude product is concentrated in vacuo, resuspended in dichloromethane (DCM), and washed with 1M HCl to remove unreacted amine. The organic layer is dried over Na₂SO₄ and evaporated.

Purification:
The residue is purified twice via SiO₂ column chromatography using heptane/ethyl acetate (3:2) as the eluent. This yields 527 mg of the title compound after drying at 30°C overnight.

Alternative Carbamoyl Chloride Route

A two-step approach may employ in situ generation of a carbamoyl chloride intermediate:

  • Methyl 4-amino-2-methoxybenzoate reacts with triphosgene in DCM at −10°C to form the corresponding carbamoyl chloride.
  • 4-Chloroaniline (1.2 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at room temperature for 24 hours.

This method avoids handling volatile isocyanates but requires stringent temperature control.

Optimization and Challenges

Solvent and Temperature Effects

  • THF and DCM are preferred for their ability to dissolve both polar and nonpolar intermediates.
  • Reactions conducted above 40°C risk urea decomposition, as evidenced by byproduct formation in pilot studies.

Stoichiometric Considerations

A 10% excess of isocyanate ensures complete amine consumption, minimizing residual starting material. Sub-stoichiometric isocyanate leads to dimerization of the amine via urea linkages.

Analytical Characterization

Chromatographic Purity

Post-purification analysis via HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 254 nm, confirming >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.34 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (s, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O urea), 1540 cm⁻¹ (N-H bend).

Scale-Up and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve yields of 65–72%. Pilot plant trials utilize continuous flow reactors to enhance mixing and heat transfer, improving yields to 78%. The compound’s role as a monomer in liquid crystal polymers drives demand for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • 4-Chloroaniline
  • Methyl 4-{[(4-bromoanilino)carbonyl]amino}-2-methoxybenzenecarboxylate

Uniqueness

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate is unique due to the presence of both a chloroanilino group and a methoxybenzenecarboxylate group. This combination of functional groups imparts distinctive chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate, known by its CAS number 477889-66-0, is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClN2O4
  • Molar Mass : 334.75 g/mol
  • Structural Characteristics : The compound features a methoxy group and a chloroaniline moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies suggest that this compound exhibits promising anticancer activity. Research has shown that compounds with similar structures can inhibit tumor growth through various mechanisms:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Inhibition of Metastasis : Some derivatives have shown potential in inhibiting metastasis by interfering with the epithelial-mesenchymal transition (EMT) process.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis, inhibits cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study: Anticancer Mechanism Investigation

A study published in 2023 investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • Inhibition of Cell Viability : Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM).
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound activates intrinsic apoptotic pathways.

Table 2: IC50 Values of Related Compounds

Compound NameIC50 (µM)Reference
This compound25
Similar Compound A30
Similar Compound B15

Q & A

Q. Optimization Tips :

  • Solvent Ratio : Adjusting ethanol:ethyl acetate ratios (e.g., 1:1 to 2:1) improves solubility and yield.
  • Stoichiometry : A 10–20% molar excess of 4-chloroaniline ensures complete reaction of the diketone.
  • Temperature Control : Prolonged reflux at lower temperatures (70–80°C) reduces side reactions like ester hydrolysis .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the presence of the methoxy group (–OCH3) at δ ~3.8–4.0 ppm and the amide N–H proton at δ ~10–11 ppm .
  • X-ray Crystallography : Provides precise structural data, such as dihedral angles between aromatic rings (e.g., 55.19° between the phenyl and enaminone moieties) and intermolecular interactions (N–H⋯O hydrogen bonds). Use SHELXL for refinement and Mercury for visualization .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bends at ~1540 cm⁻¹ .

Advanced: How do dihedral angles and crystal packing influence the compound’s bioactivity?

Methodological Answer:
The dihedral angle between the 4-chloroanilino group and the methoxybenzenecarboxylate moiety (e.g., 55.19° in analogous structures) determines molecular planarity, affecting:

  • Receptor Binding : Non-planar conformations may reduce affinity for target proteins (e.g., ion channels in anticonvulsant activity).
  • Intermolecular Interactions : Strong N–H⋯O and weak C–H⋯O bonds stabilize the crystal lattice, which correlates with solubility and bioavailability .

Q. Comparison Table: Substituent Effects

SubstituentElectronic EffectSteric BulkMetabolic Stability
Methoxy (–OCH3)DonatingLowHigh
tert-ButylNeutralHighModerate
Ethyl esterWithdrawingModerateLow

Advanced: How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with halogen (e.g., –F, –Br) or alkyl groups at the 2-methoxy position.
  • In Silico Modeling : Use docking studies (AutoDock Vina) to predict binding to voltage-gated sodium channels (targets for anticonvulsants).
  • In Vivo Testing : Conduct tiered assays:
    • Acute Toxicity : Determine TD50 in rodents.
    • Efficacy : MES and scMET (subcutaneous metrazole) tests at 1–4 hours post-dose .

Q. Example SAR Data :

AnalogED50 (MES, mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
Parent compound106.345004.7
2-Fluoro derivative89.7*420*4.7*
*Hypothetical data for illustration.

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